6-(Trifluoromethyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative The presence of the trifluoromethyl group at the 6-position and the carboxylic acid group at the 4-position of the quinoline ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with suitable reagents can lead to the formation of the quinoline ring system . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity .
Scientific Research Applications
6-(Trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid: Similar structure but with a fluorine atom at the 6-position instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: A pyridine derivative with a trifluoromethyl group at the 4-position.
Quinoline-4-carboxylic acid: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
Uniqueness
6-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the quinoline ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C11H6F3NO2 |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-9-8(5-6)7(10(16)17)3-4-15-9/h1-5H,(H,16,17) |
InChI Key |
TZKGUXPWSJTIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.